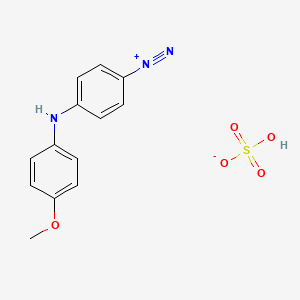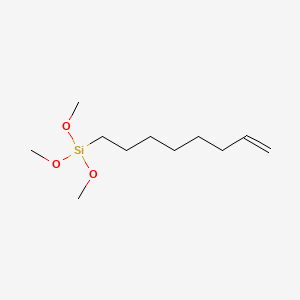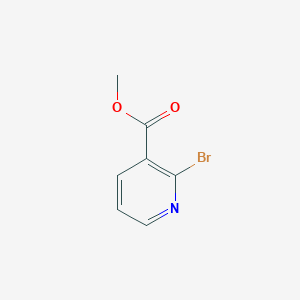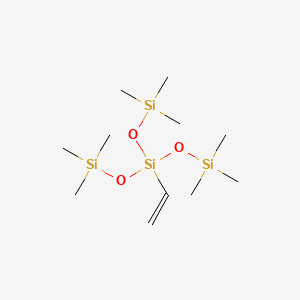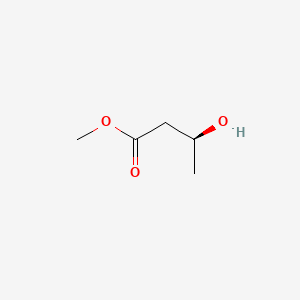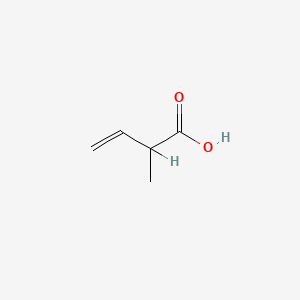
Ácido 3-ciclohexilpropanoico
Descripción general
Descripción
El ácido ciclohexanopropanoico, también conocido como ácido 3-ciclohexilpropanoico, es un compuesto orgánico con la fórmula molecular C₉H₁₆O₂. Es un ácido graso carbocíclico que contiene un anillo de ciclohexano unido a un grupo ácido propanoico. Este compuesto es conocido por sus aplicaciones en síntesis orgánica y como intermedio en varios procesos químicos .
Aplicaciones Científicas De Investigación
El ácido ciclohexanopropanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluido su papel como precursor en la síntesis de moléculas bioactivas.
Medicina: Los derivados de ácido ciclohexanopropanoico se exploran por sus posibles propiedades terapéuticas, como las actividades antiinflamatorias y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción del ácido ciclohexanopropanoico implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como un ligando para ciertas enzimas, modulando su actividad. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en el metabolismo de los ácidos grasos, lo que lleva a cambios en los procesos celulares. Las dianas moleculares y vías exactas dependen de la aplicación específica y el contexto de uso .
Análisis Bioquímico
Biochemical Properties
It has been found to facilitate the oral delivery of cromolyn, a drug used to treat asthma, by permeating across or through the membrane in rats . This suggests that 3-Cyclohexylpropanoic acid may interact with certain enzymes, proteins, and other biomolecules to facilitate drug delivery.
Cellular Effects
Given its role in facilitating drug delivery , it may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its ability to facilitate drug delivery suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido ciclohexanopropanoico se puede sintetizar mediante la hidrogenación del ácido cinámico. La reacción implica la reducción del doble enlace en el ácido cinámico utilizando gas hidrógeno en presencia de un catalizador de paladio. Las condiciones de reacción típicamente incluyen un rango de temperatura de 50-100°C y una presión de 1-5 atm .
Métodos de Producción Industrial: En entornos industriales, el ácido ciclohexanopropanoico se produce mediante la hidrogenación catalítica del ácido cinámico. El proceso implica el uso de un reactor de flujo continuo donde el ácido cinámico se hidrogena en presencia de un catalizador de paladio. La reacción se lleva a cabo a temperaturas y presiones elevadas para lograr altos rendimientos .
Tipos de Reacciones:
Oxidación: El ácido ciclohexanopropanoico puede sufrir reacciones de oxidación para formar derivados de ácido ciclohexanopropanoico. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El compuesto se puede reducir a ciclohexanopropanol utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El ácido ciclohexanopropanoico puede participar en reacciones de sustitución, donde el grupo carboxilo es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en un medio acuoso a temperatura ambiente.
Reducción: Hidruro de litio y aluminio en éter anhidro a bajas temperaturas.
Sustitución: Alcoholes y catalizadores ácidos (por ejemplo, ácido sulfúrico) a temperaturas de reflujo.
Productos Principales Formados:
Oxidación: Derivados de ácido ciclohexanopropanoico.
Reducción: Ciclohexanopropanol.
Sustitución: Ésteres de ácido ciclohexanopropanoico.
Comparación Con Compuestos Similares
El ácido ciclohexanopropanoico se puede comparar con otros compuestos similares, como:
Ácido ciclohexanacético: Estructura similar pero con un grupo ácido acético en lugar de un grupo ácido propanoico.
Ácido ciclohexanobutírico: Estructura similar pero con un grupo ácido butírico en lugar de un grupo ácido propanoico.
Ácido ciclohexilacético: Estructura similar pero con un grupo ciclohexilo unido a un grupo ácido acético.
Singularidad: El ácido ciclohexanopropanoico es único debido a su combinación específica de un anillo de ciclohexano y un grupo ácido propanoico, que imparte propiedades químicas y físicas distintas. Esta singularidad lo hace valioso en diversas aplicaciones, incluida la síntesis orgánica y la producción de compuestos bioactivos .
Propiedades
IUPAC Name |
3-cyclohexylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZLEGIHUQOJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061028 | |
| Record name | Cyclohexanepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-97-3 | |
| Record name | Cyclohexanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanepropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanepropanoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02242 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclohexanepropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanepropanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclohexylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANEPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U36W9HNV6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxabicyclo[2.2.2]octan-3-one](/img/structure/B1661958.png)


